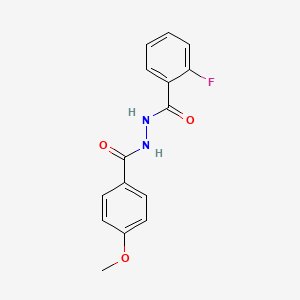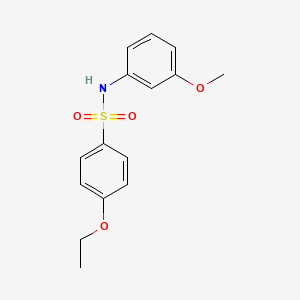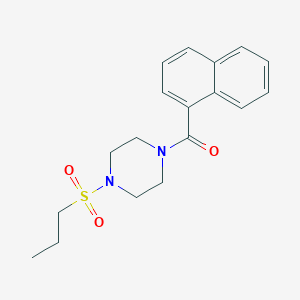
2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide, also known as FMH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FMH is a hydrazide derivative that is commonly used as an inhibitor of cysteine proteases, which are enzymes that are involved in various biological processes such as protein degradation and immune response.
作用機序
2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide acts as a reversible inhibitor of cysteine proteases by binding to the active site of the enzyme and blocking its activity. The hydrazide group of 2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide forms a covalent bond with the thiol group of the cysteine residue in the active site, resulting in the formation of a thiohydrazide intermediate. This intermediate is then hydrolyzed to release the inhibitor and regenerate the active site of the enzyme.
Biochemical and Physiological Effects:
The inhibition of cysteine proteases by 2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide can have various biochemical and physiological effects depending on the specific enzyme being targeted. For example, the inhibition of cathepsin B has been shown to suppress tumor growth and metastasis in animal models of breast cancer. The inhibition of cathepsin L has been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The inhibition of papain has been used to study the roles of cysteine proteases in antigen processing and presentation by immune cells.
実験室実験の利点と制限
2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide has several advantages as an inhibitor of cysteine proteases for lab experiments. It is a reversible inhibitor, which allows for the study of enzyme kinetics and the effects of different concentrations of inhibitor. It is also a specific inhibitor of cysteine proteases, which allows for the selective targeting of these enzymes without affecting other proteases. However, 2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. It also has low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the use of 2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide in scientific research. One direction is the development of new analogs of 2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide with improved solubility and selectivity for specific cysteine proteases. Another direction is the use of 2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide in combination with other inhibitors or therapies to enhance their efficacy. Finally, the use of 2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide in animal models of disease can provide valuable insights into the roles of cysteine proteases in disease progression and the potential for new therapies.
合成法
2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide can be synthesized by reacting 4-methoxybenzoylhydrazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of 2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide as a white solid with a melting point of 220-222°C.
科学的研究の応用
2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide has been widely used as an inhibitor of cysteine proteases such as cathepsin B, cathepsin L, and papain. These enzymes play important roles in various biological processes such as antigen processing, apoptosis, and tissue remodeling. By inhibiting these enzymes, 2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide can be used to study the roles of cysteine proteases in these processes and to develop new therapies for diseases such as cancer and autoimmune disorders.
特性
IUPAC Name |
2-fluoro-N'-(4-methoxybenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-21-11-8-6-10(7-9-11)14(19)17-18-15(20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMIDNAMUDTWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N'-[(4-methoxyphenyl)carbonyl]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5762599.png)
![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)
![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)
![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)

![N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)